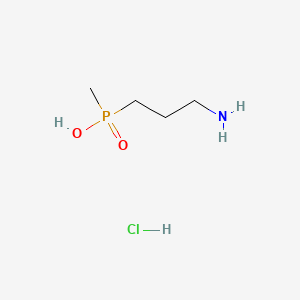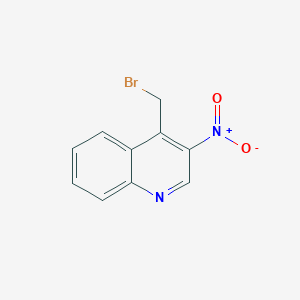
4-(Bromomethyl)-3-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-3-nitroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromomethyl and nitro groups in the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-nitroquinoline typically involves a multi-step process. One common method starts with the nitration of quinoline to introduce the nitro group at the 3-position. This is followed by bromination at the 4-position using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in solvents like acetone or dichloromethane under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of a constant-temperature water bath reactor under illumination has been reported to be effective for the bromination step .
化学反应分析
Types of Reactions: 4-(Bromomethyl)-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alcohols in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Nucleophilic Substitution: Products include substituted quinolines with various functional groups.
Reduction: The major product is 4-(Bromomethyl)-3-aminoquinoline.
Oxidation: Oxidized derivatives of the quinoline ring.
科学研究应用
4-(Bromomethyl)-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
作用机制
The mechanism of action of 4-(Bromomethyl)-3-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules .
相似化合物的比较
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Benzyl bromide: Known for its use in organic synthesis as a benzylating agent.
Uniqueness: 4-(Bromomethyl)-3-nitroquinoline is unique due to the presence of both bromomethyl and nitro groups on the quinoline ring, which allows for a wide range of chemical modifications and applications. Its dual functional groups make it a versatile compound in synthetic chemistry and medicinal research.
属性
CAS 编号 |
79965-63-2 |
|---|---|
分子式 |
C10H7BrN2O2 |
分子量 |
267.08 g/mol |
IUPAC 名称 |
4-(bromomethyl)-3-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c11-5-8-7-3-1-2-4-9(7)12-6-10(8)13(14)15/h1-4,6H,5H2 |
InChI 键 |
RZYYYHHLHIWPRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)


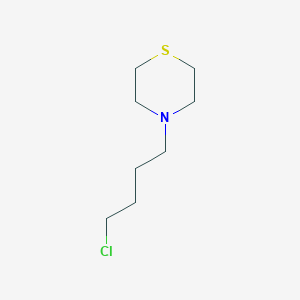

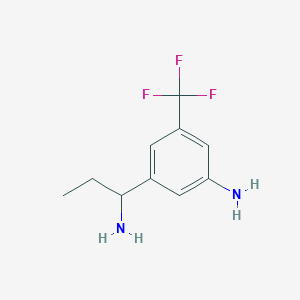
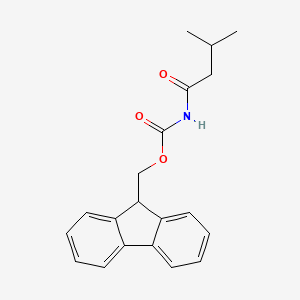




![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)
